N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-3-METHANESULFONYLBENZAMIDE HYDROCHLORIDE
Description
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-3-methylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O4S2.ClH/c1-5-25(6-2)12-13-26(21(27)15-8-7-9-16(14-15)32(4,28)29)22-24-19-18(30-3)11-10-17(23)20(19)31-22;/h7-11,14H,5-6,12-13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGACYDWVJPEYBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC(=CC=C3)S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27Cl2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-3-methanesulfonyBenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound's molecular formula is with a molecular weight of approximately 397.89 g/mol. It is characterized by the presence of a benzothiazole moiety, which is known for its pharmacological properties.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thus preventing substrate binding and catalysis.
- Receptor Modulation : It can modulate signaling pathways by binding to receptors, leading to alterations in cellular functions .
Biological Activity Overview
The compound exhibits a range of biological activities:
- Anticancer Activity : Studies have indicated that compounds with similar structures possess anticancer properties, potentially through apoptosis induction in cancer cells .
- Antimicrobial Properties : The benzothiazole derivatives have shown effectiveness against various microbial strains, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Research indicates that such compounds may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Anticancer Studies
A study evaluated the anticancer activity of benzothiazole derivatives similar to our compound. The results demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity at low concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
Antimicrobial Activity
Research focused on the antimicrobial efficacy of related benzothiazole compounds revealed substantial inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values showed effectiveness comparable to standard antibiotics, highlighting the potential for development as antimicrobial agents .
Anti-inflammatory Research
In vitro studies have shown that compounds like N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-3-methanesulfonyBenzamide hydrochloride can reduce pro-inflammatory cytokine production in macrophages, suggesting a mechanism for its anti-inflammatory effects. These findings support further exploration into its therapeutic applications for inflammatory conditions .
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound exhibits multiple biological activities, particularly in the following areas:
Anticancer Activity
Research indicates that this compound has promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 1.5 | Induction of apoptosis and cell cycle arrest |
| A549 | 2.0 | Inhibition of AKT and ERK signaling pathways |
A study on A431 cells showed significant reductions in cell viability and inflammatory markers at concentrations between 1 µM and 4 µM. Furthermore, in vivo models indicated that treatment with this compound resulted in reduced tumor growth and lower systemic inflammation markers, highlighting its therapeutic potential in oncology.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by decreasing levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This dual action enhances its candidacy for treating conditions where cancer and inflammation coexist.
Mechanistic Insights
The biological activity of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-3-methanesulfonyldbenzamide hydrochloride can be attributed to several mechanisms:
- Induction of Apoptosis : The compound triggers apoptosis in cancer cells through mitochondrial pathways.
- Inhibition of Signaling Pathways : It inhibits key survival signaling pathways (AKT/ERK), crucial for cancer cell proliferation.
Case Studies
Several studies have investigated the efficacy of this compound:
-
Study on A431 Cells :
- Method: Flow cytometry and ELISA were employed to assess the impact on cell viability.
- Findings: Significant reductions in cell viability were observed, correlating with increased apoptosis markers.
-
In Vivo Models :
- Investigation into mouse models revealed that treatment with the compound resulted in decreased tumor growth and lower systemic inflammatory markers, reinforcing its potential for therapeutic applications in oncology.
Comparison with Similar Compounds
Table 1: Structural Features of Target Compound and Analogs
Key Differences :
- The benzothiazole core in the target compound contrasts with the benzodithiazin ring in ’s compound, which may alter π-stacking interactions in biological targets.
- The methanesulfonyl group in the target differs from the hydrazine and hydroxyalkyl groups in analogs, impacting electrophilicity and hydrogen-bonding capacity.
Physicochemical Properties
Table 2: Comparative Physicochemical Properties
Insights :
- The hydrochloride salt of the target compound likely enhances aqueous solubility compared to neutral analogs.
- The diethylaminoethyl group increases logP, suggesting improved membrane permeability relative to ’s hydroxyalkyl derivative.
Analytical and Spectroscopic Profiles
Table 3: Spectroscopic Comparison
Q & A
Q. Optimization strategies :
- Temperature control : Maintain 0–5°C during amide coupling to minimize side reactions.
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura couplings if aryl halides are involved .
How is the compound structurally characterized, and what analytical techniques are essential for confirming purity?
Q. Structural characterization :
Q. Purity assessment :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to achieve >98% purity .
- Elemental analysis : Validate C, H, N, S, and Cl content against theoretical values .
Advanced Research Questions
How do structural modifications in the benzothiazole core influence pharmacological activity?
Q. Key substituent effects :
- Chloro group (C7) : Enhances lipophilicity and membrane permeability, critical for targeting intracellular enzymes .
- Methoxy group (C4) : Modulates electronic effects, potentially improving binding affinity to kinase targets (e.g., EGFR or VEGFR) .
- Diethylaminoethyl side chain : Introduces basicity, aiding in solubility under physiological pH and interaction with negatively charged residues in active sites .
Q. Methodological validation :
- SAR studies : Synthesize analogs with substituent variations (e.g., replacing chloro with fluoro) and compare IC₅₀ values in enzyme inhibition assays .
- Crystallography : Co-crystallize the compound with target proteins (e.g., using X-ray diffraction) to map binding interactions .
How can computational methods predict the compound’s interaction with biological targets?
Q. Approaches :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to kinases or GPCRs. Focus on hydrogen bonding with methanesulfonyl and π-π stacking with benzothiazole .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes in aqueous environments .
- Pharmacophore modeling : Identify essential features (e.g., sulfonyl acceptor, aromatic rings) using MOE or Discovery Studio .
Validation : Cross-reference computational predictions with in vitro assays (e.g., fluorescence polarization for binding affinity) .
How to resolve discrepancies in reported biological activities across studies?
Q. Common contradictions :
- Varying IC₅₀ values : May arise from differences in assay conditions (e.g., ATP concentration in kinase assays) .
- Off-target effects : Use selectivity profiling against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
Q. Resolution strategies :
- Standardized protocols : Adopt uniform assay buffers (e.g., 10 mM MgCl₂, 1 mM DTT) and cell lines (e.g., HEK293 for transfection studies) .
- Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify trends or outliers .
What strategies improve bioavailability given the compound’s physicochemical properties?
Q. Challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
